molecular formula C18H22BrNO B3107004 N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide CAS No. 1609399-86-1

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Cat. No.: B3107004
CAS No.: 1609399-86-1
M. Wt: 348.3
InChI Key: NDTBDLHQCOTCIB-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a chemical compound with the molecular formula C18H22BrNO . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21NO.BrH/c1-20-16-9-4-6-14 (12-16)13-19-18-11-5-8-15-7-2-3-10-17 (15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 348.28 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Alternative Synthesis Approaches : A study by Öztaşkın et al. (2011) reported an alternative method to synthesize a similar compound, 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which could offer insights into synthesizing N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide.

  • Chemical Modifications and Derivatives : The work of Yamashita et al. (1993) on the photoaminations of certain compounds to create amines and amine derivatives provides a foundation for understanding the synthesis of complex amines, including the subject compound.

  • Chemoenzymatic Synthesis : Orsini et al. (2002) and (2005) conducted studies on the chemoenzymatic synthesis of various 2-aminotetralins and 1-amino-2-hydroxytetrahydronaphthalene, which are structurally related to the target compound. These studies (Orsini et al., 2002); (Orsini et al., 2005) might offer insights into the synthesis of this compound.

Potential Biological Activities

  • Exploring Antioxidant Activities : Yamauchi et al. (2005) explored the antioxidant activities of various phenolic compounds, including those with 4-hydroxy-3-methoxybenzyl groups. This research (Yamauchi et al., 2005) could provide a basis for investigating the antioxidant potential of the target compound.

  • Complexation with Lanthanide Ions : Liu et al. (1993) discussed the synthesis and characterization of N4O3 amine phenol ligands, involving 2-hydroxy-3-methoxybenzyl groups, and their lanthanide complexes. These studies (Liu et al., 1993) may be relevant in understanding the coordination chemistry of the target compound.

  • Insights into Molecular Structure and Activity : Genç et al. (2013) explored the synthesis and antihistaminic action of a compound structurally similar to the target molecule. This research (Genç et al., 2013) can offer insights into how structural features influence biological activity.

  • Educational Applications in Organic Chemistry : Touchette (2006) detailed an experiment involving the synthesis of a related compound, N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide, highlighting its application in teaching organic chemistry synthesis techniques. This approach (Touchette, 2006) might be useful for educational demonstrations involving the synthesis of this compound.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO.BrH/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18;/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTBDLHQCOTCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide
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N-(3-Methoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

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